molecular formula C18H15N3O3 B2927900 N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946360-07-2

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2927900
CAS No.: 946360-07-2
M. Wt: 321.336
InChI Key: AHJVZYLHBBRVNJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide is a chemical compound for research applications. While specific studies on this exact molecule are not fully detailed in public sources, its structure combines a quinoline-3-carboxamide core with a 4-acetamidophenyl group, a motif found in compounds with significant research value. Quinoline-carboxamide derivatives are a recognized class of compounds in medicinal chemistry research, with studies indicating their potential as modulators of biological targets such as the Receptor for Advanced Glycation End products (RAGE) . The 4-hydroxyquinoline substructure is also a key feature in other researched molecules, highlighting the versatility of this scaffold . The 4-acetamidophenyl component is structurally related to common pharmacophores, further suggesting this compound's utility in exploratory biological studies . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11(22)20-12-6-8-13(9-7-12)21-18(24)15-10-19-16-5-3-2-4-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJVZYLHBBRVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The quinoline-3-carboxamide scaffold is highly versatile, allowing modifications at the phenyl ring and the quinoline core. Key analogues include:

Bromophenyl Derivatives
  • N-(2/3/4-Bromophenyl)-4-hydroxyquinoline-3-carboxamides (): Substituents: Bromine at ortho, meta, or para positions on the phenyl ring. Physical Properties: Melting points range from 240–327°C, with para-bromo derivatives exhibiting the highest values (327°C). Synthesis Yields: 56–75%, indicating moderate efficiency in synthesis. Key Differences: Bromine’s electron-withdrawing nature and bulkiness may reduce solubility compared to the acetamido group in the target compound.
Trifluoromethylphenyl Derivatives
  • N-[2/3/4-(Trifluoromethyl)phenyl]-4-hydroxyquinoline-3-carboxamides (): Substituents: CF₃ groups at varying positions. Physical Properties: Melting points (240–310°C) are slightly lower than bromophenyl analogues. Key Differences: The lipophilic CF₃ group enhances membrane permeability but may reduce aqueous solubility compared to the acetamido group .
Adamantyl and Alkyl-Substituted Analogues
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1,4-dihydroquinoline-3-carboxamides (): Substituents: Bulky adamantyl or pentyl groups.

Physicochemical Properties

Compound Class Substituent Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound 4-Acetamidophenyl Not reported ~329.33 Polar acetamido group enhances H-bonding
Bromophenyl Derivatives () 2/3/4-Bromo 240–327 343.18 (para-Br) High melting points due to halogen packing
Trifluoromethyl Derivatives () 2/3/4-CF₃ 240–310 323.28 (para-CF₃) Lipophilic, lower solubility
Quinoline-4-carboxamides () Dimethylamino propyl 171–189 ~450–500 Basic side chains improve water solubility

Key Observations :

  • The acetamido group in the target compound likely improves aqueous solubility compared to bromo or CF₃ substituents but may reduce membrane permeability relative to alkylated analogues (e.g., dimethylamino propyl derivatives in ).
  • Higher melting points in bromophenyl derivatives suggest stronger intermolecular forces (halogen bonding) compared to the target compound .

Hypotheses for the Target Compound :

  • The 4-hydroxy group may act as a hydrogen-bond donor, enhancing interactions with biological targets.
  • The acetamido substituent could improve solubility and bioavailability relative to halogenated or alkylated analogues.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s hydroxy group (~3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) would resemble those in ’s derivatives.
  • NMR Analysis : The acetamido group’s methyl protons (~2.1 ppm in ¹H-NMR) and carbonyl carbon (~170 ppm in ¹³C-NMR) would distinguish it from bromine- or CF₃-substituted analogues .

Biological Activity

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer contexts. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline structure with an acetamido group at the para position of the phenyl ring and a hydroxy group at the 4-position of the quinoline ring. This arrangement enhances its biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

This compound exhibits notable antibacterial and antifungal properties. It has been shown to be effective against resistant strains of bacteria and fungi, making it a promising candidate for treating infections where conventional antibiotics fail.

Microorganism Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results indicate that the compound's efficacy is comparable to standard treatments, suggesting its potential as an alternative therapeutic agent in infectious diseases .

2. Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

  • Case Study : A study reported an IC50 value of 20 nM against MCF-7 cells, indicating potent cytotoxicity compared to other derivatives . The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including amidation and condensation processes. The general synthetic route involves:

  • Condensation : Reacting 8-hydroxyquinoline with para-acetamidobenzaldehyde under acidic conditions.
  • Purification : The product is purified using recrystallization techniques to obtain high yields.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. For instance:

  • Modifications in the substituents on the anilide ring have shown to influence both antimicrobial activity and cytotoxicity positively.
  • Enhanced lipophilicity has been correlated with increased biological activity, suggesting that further structural optimization could lead to more effective derivatives .

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